(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl
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Description
“(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl” is a chemical compound. The “(S)” denotes the stereochemistry of the compound, indicating it is the “S” (from Latin sinister, meaning left) enantiomer. The “hcl” likely refers to a hydrochloride salt form of the compound, which is common for amines.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate phenyl-ethan-1-amine with a brominating agent. The stereochemistry could be introduced by using a chiral auxiliary or a chiral catalyst in the reaction.Molecular Structure Analysis
The molecule consists of a two-carbon chain (ethan-1-amine) attached to a phenyl ring (a six-carbon ring typical of many organic compounds). The phenyl ring is substituted at the 4-position with a bromine atom and at the 3-position with a methyl group.Chemical Reactions Analysis
As an amine, this compound could participate in a variety of reactions. The bromine atom could be displaced in a nucleophilic substitution reaction. The compound could also act as a base, accepting a proton to form a positively charged species.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any charges, and the specific environment. As a hydrochloride salt, it would likely be a solid at room temperature and soluble in water.Safety And Hazards
Without specific information, it’s hard to say, but general safety precautions should be taken when handling any chemical compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions for research on this compound would depend on its current uses and any identified potential for new applications. It could be interesting to explore its reactivity, potential biological activity, and possible uses in synthesis.
properties
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFKYGGAVQXAW-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride |
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